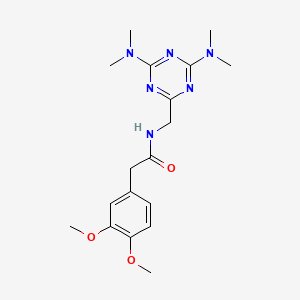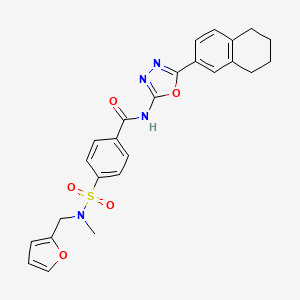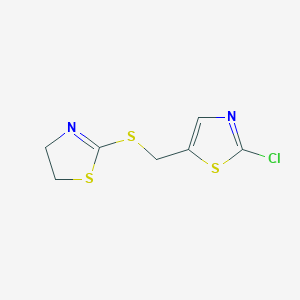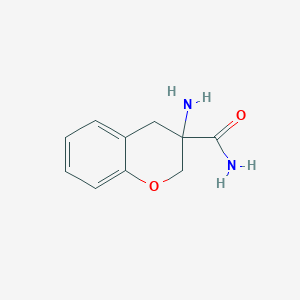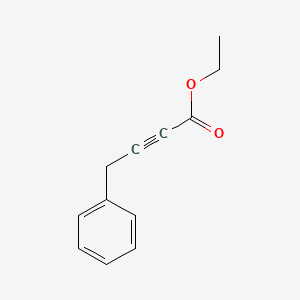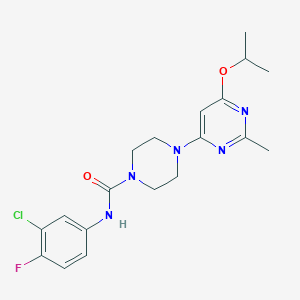
N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClFN5O2 and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing and characterizing various derivatives of piperazine-based compounds for different scientific purposes. For instance, studies have explored the synthesis of carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors, indicating the compound's relevance in neuroimaging and molecular diagnostics (Gao et al., 2008). Additionally, derivatives have been synthesized for their potential anti-inflammatory, antimicrobial, and antiviral activities, highlighting their broad applicability in biomedical research. For example, new urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and evaluated for their anti-TMV and antimicrobial activities, showcasing the compound's versatility in addressing various biological targets (Reddy et al., 2013).
Biological Activity and Potential Therapeutic Applications
Several studies have investigated the biological activities of piperazine derivatives, including their potential as anti-inflammatory and analgesic agents. Novel compounds derived from visnaginone and khellinone were synthesized, demonstrating significant anti-inflammatory and analgesic properties, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). This research underlines the compound's applicability in creating new drugs for treating inflammation and pain.
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral activities of piperazine derivatives have been a subject of interest, with research indicating their effectiveness against various pathogens. A study on the synthesis and evaluation of antimicrobial activities of fluoroquinolone-based 4-thiazolidinones, derived from piperazine, demonstrated their potential in combatting bacterial infections, showcasing the compound's utility in antimicrobial drug development (Patel & Patel, 2010).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN5O2/c1-12(2)28-18-11-17(22-13(3)23-18)25-6-8-26(9-7-25)19(27)24-14-4-5-16(21)15(20)10-14/h4-5,10-12H,6-9H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLKBXSITLVMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

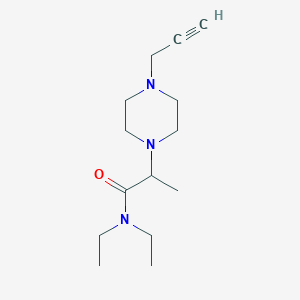
![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)
![Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate](/img/structure/B2683876.png)

![N-(4-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2683879.png)
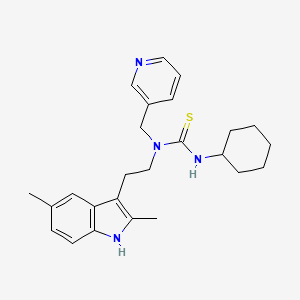
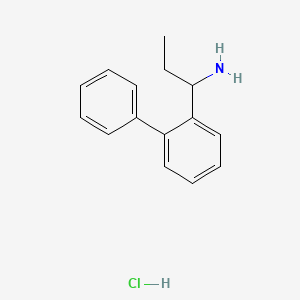
![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
